L-Threonyl-L-prolyl-L-serylglycyl-L-leucine
Description
L-Threonyl-L-prolyl-L-serylglycyl-L-leucine: is a peptide composed of five amino acids: L-threonine, L-proline, L-serine, glycine, and L-leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Properties
CAS No. |
666829-07-8 |
|---|---|
Molecular Formula |
C20H35N5O8 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H35N5O8/c1-10(2)7-12(20(32)33)23-15(28)8-22-17(29)13(9-26)24-18(30)14-5-4-6-25(14)19(31)16(21)11(3)27/h10-14,16,26-27H,4-9,21H2,1-3H3,(H,22,29)(H,23,28)(H,24,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
InChI Key |
HKUVMMCPGFLQQL-BLDNINTCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonyl-L-prolyl-L-serylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Threonyl-L-prolyl-L-serylglycyl-L-leucine does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Chemistry: L-Threonyl-L-prolyl-L-serylglycyl-L-leucine can be used as a model peptide in studies of peptide synthesis, structure, and function. It can also serve as a substrate in enzymatic assays to study protease activity.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms.
Medicine: Peptides like this compound have potential therapeutic applications, including as drug delivery agents, antimicrobial agents, and in cancer therapy.
Industry: In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of L-Threonyl-L-prolyl-L-serylglycyl-L-leucine depends on its specific biological activity, which can vary based on its sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- L-Seryl-L-prolyl-L-seryl-L-threonyl-L-seryl-N5-(diaminomethylene)-L-ornithyl-L-threonyl-L-prolyl-L-leucyl-L-leucine
- L-Prolyl-L-serylglycyl-L-threonyl-L-serine
Uniqueness: L-Threonyl-L-prolyl-L-serylglycyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic (L-threonine, L-serine) and hydrophobic (L-proline, L-leucine) residues can influence its solubility, stability, and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
